molecular formula C8H16BrNO2 B111395 N-Boc-2-bromo-1-propanamine CAS No. 121102-88-3

N-Boc-2-bromo-1-propanamine

Cat. No. B111395
CAS RN: 121102-88-3
M. Wt: 238.12 g/mol
InChI Key: KHFDEFLMWSUKAS-UHFFFAOYSA-N
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Description

N-Boc-2-bromo-1-propanamine is a chemical compound that is part of a broader class of N-Boc-protected amines. These compounds are characterized by the presence of a tert-butoxycarbonyl (Boc) protective group attached to an amine function, which is useful in synthetic organic chemistry for the protection of amines during reactions that would otherwise affect their reactivity .

Synthesis Analysis

The synthesis of N-Boc-protected amines, such as N-Boc-2-bromo-1-propanamine, can be achieved through various synthetic routes. One approach involves the reaction of N-Boc-aminals with organomagnesium reagents, which leads to the formation of N-Boc-imine intermediates. These intermediates can then be converted into N-Boc-protected propargylic and allylic amines, and further oxidized to N-Boc-ketimines using manganese dioxide . Another synthetic route is the reaction of diethylacetamidomalonate with 2,3-dibromopropene, which

Scientific Research Applications

Analytical Methodologies and Environmental Studies

BOCs, including compounds structurally related to N-Boc-2-bromo-1-propanamine, are analyzed and studied for their environmental impact and transformation pathways. Compound-specific isotope analysis (CSIA) has been highlighted as a significant breakthrough in understanding the sources, behaviors, and fates of BOCs in environmental science. Techniques like gas chromatography combustion isotope ratio mass spectrometry (GC/C/IRMS) and gas chromatography multiple collector inductively coupled plasma mass spectrometry (GC/MC/ICPMS) are crucial for stable isotope analysis of BOCs, elucidating their transformation pathways and biological metabolisms based on kinetic isotope effects (KIEs) (Xiong, Li, & An, 2021). Similarly, gas chromatography/quadrupole mass spectrometry (GC/qMS) systems offer a method for precise bromine isotope analysis of BOCs, indicating their transformations in the environment (Zakon, Halicz, Lev, & Gelman, 2016).

Synthetic Applications

The synthesis of boron difluoride formazanate dye, investigated for its electrochemiluminescence (ECL) in the presence of tri-n-propylamine, represents an application in materials science, potentially involving methodologies related to N-Boc-2-bromo-1-propanamine (Hesari et al., 2015). The study on the crystal structure and herbicidal activity of certain compounds using bromine as a cyclic reagent highlights the role of brominated compounds in agricultural chemistry (Liu et al., 2008).

Materials Science and Photocatalysis

Research into N-doped (BiO)_2CO_3 hierarchical hollow microspheres (N-BOC) for visible light photocatalysis emphasizes the importance of brominated compounds in creating efficient and durable materials for environmental cleanup. The study demonstrates the synthesis of these materials through a hydrothermal method and their application in air cleaning, showcasing the relevance of brominated compounds in developing new photocatalytic materials (Dong et al., 2013).

Safety and Hazards

Safety data for N-Boc-2-bromo-1-propanamine is currently unavailable online . It is advised to request an SDS or contact the supplier for more assistance .

Future Directions

The role of mesoporous material for an efficient and simple protocol of Nitrogen protected tert-butoxycarbonyl (N-BOC) amines synthesis from various aromatic and aliphatic amines derivatives by using mesoporous SBA-15 catalyst under solvent-free condition and without purification methodology is performed at room temperature . This suggests potential future directions in the synthesis of N-Boc-2-bromo-1-propanamine and similar compounds.

properties

IUPAC Name

tert-butyl N-(2-bromopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFDEFLMWSUKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-bromo-1-propanamine

CAS RN

121102-88-3
Record name tert-butyl (2-bromopropyl)carbamate
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